

Solubility Profile & Characterization Strategy: 3-Ethyl-5-Methoxy-1H-Indole

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Compound of Interest

Compound Name: 3-ethyl-5-methoxy-1H-indole

CAS No.: 2433-68-3

Cat. No.: B3118856

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Executive Summary

3-ethyl-5-methoxy-1H-indole is a lipophilic indole derivative often utilized as a scaffold in the synthesis of tubulin polymerization inhibitors and serotonin receptor agonists. Its solubility profile is governed by the competition between its hydrophobic indole core (reinforced by the C3-ethyl group) and the polar contributions of the C5-methoxy substituent and N1-amine.

This technical guide provides a predicted solubility landscape based on structure-activity relationships (SAR) and Hansen Solubility Parameters (HSP), followed by a self-validating experimental protocol to empirically determine thermodynamic solubility.

Part 1: Physicochemical Characterization & Predicted Profile

To understand the solubility behavior of this specific analog, we must deconstruct its molecular architecture. The molecule exhibits a "push-pull" solubility mechanic:

- **Hydrophobic Driver (Lipophilicity):** The Indole core + 3-Ethyl group. The ethyl chain significantly increases the partition coefficient (LogP) compared to the parent 5-methoxyindole, making the molecule less water-soluble and more compatible with non-polar organic solvents.
- **Polar Drivers (H-Bonding):**
 - N-H (Position 1): Hydrogen bond donor (HBD).
 - O-Me (Position 5): Hydrogen bond acceptor (HBA).

Theoretical Solubility Data (Estimated)

Estimates based on Group Contribution Methods and proxy data from 5-methoxyindole and 3-ethylindole.

Parameter	Estimated Value	Implication
LogP (Octanol/Water)	~2.8 – 3.2	Highly lipophilic; negligible aqueous solubility without co-solvents.
pKa (Indole NH)	~17	Very weak acid; will not deprotonate in physiological pH buffers.
TPSA (Topological Polar Surface Area)	~25 Å ²	Permeable to cell membranes; soluble in polar aprotic solvents.

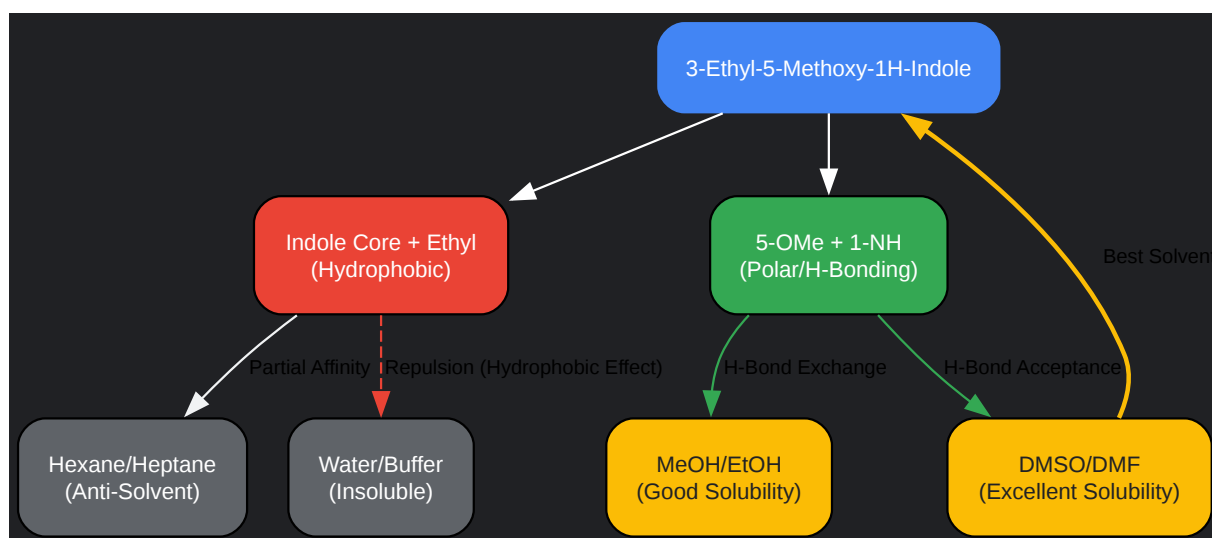
Solvent Compatibility Matrix

The following table categorizes solvents by their predicted efficacy for **3-ethyl-5-methoxy-1H-indole**.

Solvent Class	Representative Solvents	Predicted Solubility	Mechanism of Action
Polar Aprotic	DMSO, DMF, DMAc	Excellent (>50 mg/mL)	High dielectric constant disrupts crystal lattice; accepts H-bonds from Indole NH.
Polar Protic	Ethanol, Methanol	Good (10–30 mg/mL)	Solvation of the methoxy group; H-bonding match. Heating may be required.[1][2]
Chlorinated	DCM, Chloroform	Good (>20 mg/mL)	Standard organic solvation; excellent for extraction/purification.
Esters/Ethers	Ethyl Acetate, THF	Moderate	Good for synthesis workups; THF coordinates well with the NH proton.
Aliphatics	Hexane, Heptane	Poor	The polar indole core resists dissolution despite the ethyl group. Used as an anti-solvent.
Aqueous	Water, PBS	Negligible (<0.1 mg/mL)	High hydrophobic penalty. Requires cyclodextrins or surfactants (e.g., Tween 80) for formulation.

Part 2: Visualizing the Solubility Logic

The following diagram illustrates the decision framework for solvent selection based on the molecule's functional groups.



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Caption: Solubility decision tree based on the competition between the hydrophobic ethyl-indole core and polar substituents.

Part 3: Experimental Protocol (Thermodynamic Solubility)

Since specific literature values for this exact analog are rare, you must generate empirical data. The Saturation Shake-Flask Method is the gold standard for thermodynamic solubility.

Materials & Preparation

- Analytes: **3-ethyl-5-methoxy-1H-indole** (>98% purity).
- Solvents: HPLC-grade Water, Methanol, DMSO, PBS (pH 7.4).
- Equipment: Orbital shaker, Temperature-controlled incubator (25°C), 0.45 μm PTFE syringe filters (hydrophobic compatible), HPLC-UV/Vis.

The Workflow (Step-by-Step)

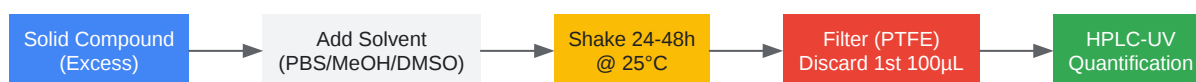
Phase A: Saturation[3]

- Excess Addition: Weigh ~5 mg of solid compound into a 2 mL glass vial.
- Solvent Addition: Add 500 μ L of the target solvent (e.g., PBS or Methanol).
- Visual Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension persists.
- Equilibration: Seal vials and place in the orbital shaker at 25°C for 24 to 48 hours.

Phase B: Separation & Quantification[4]

- Sedimentation: Allow vials to stand upright for 1 hour to let large particles settle.
- Filtration: Draw the supernatant and filter through a 0.45 μ m PTFE filter. Note: Discard the first 100 μ L of filtrate to account for non-specific binding to the filter membrane.
- Dilution: Dilute the filtrate with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to bring it within the linear dynamic range of your detector.
- HPLC Analysis: Inject onto a C18 column. Detect at 280 nm (characteristic indole absorption).

Workflow Diagram



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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via the Shake-Flask method.

Part 4: Applications in Formulation & Synthesis

Stock Solution Preparation

For biological assays (e.g., tubulin inhibition), avoid dissolving directly in media.

- Protocol: Dissolve **3-ethyl-5-methoxy-1H-indole** in 100% DMSO to create a 10–50 mM stock.
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Recrystallization (Purification)

The solubility differential between alcohols and water can be exploited for purification.^[1]

- Solvent System: Ethanol/Water or Methanol/Water.
- Method: Dissolve crude material in hot ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C to induce crystallization of the pure indole.

Troubleshooting "Oiling Out"

Indoles with alkyl chains (like the 3-ethyl group) often "oil out" rather than crystallize.

- Solution: If the compound forms an oil in the bottom of the flask during recrystallization, switch to a solvent system with a lower boiling point (e.g., DCM/Hexane) or seed the solution with a pure crystal.

References

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- Dissolution Technologies.Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at: [\[Link\]\[4\]](#)
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